molecular formula C17H23ClN6O2 B4360021 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE

2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE

Cat. No.: B4360021
M. Wt: 378.9 g/mol
InChI Key: AFQAWDBVDISBIY-UHFFFAOYSA-N
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Description

2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring system substituted with chloro and methyl groups, as well as a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chloro and methyl substituents. The piperidine moiety is then attached through a series of coupling reactions. Common reagents used in these steps include chlorinating agents, methylating agents, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-pyrazol-1-yl)-N-[1-methyl-1H-pyrazol-4-yl]propanamide
  • 2-(5-methyl-1H-pyrazol-1-yl)-N-[1-methyl-1H-pyrazol-4-yl]propanamide
  • 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[1-methyl-1H-pyrazol-4-yl]acetamide

Uniqueness

The uniqueness of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE lies in its specific substitution pattern and the presence of the piperidine moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)-N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN6O2/c1-11-13(18)9-20-24(11)12(2)16(25)21-14-10-19-22(3)15(14)17(26)23-7-5-4-6-8-23/h9-10,12H,4-8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQAWDBVDISBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)NC2=C(N(N=C2)C)C(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE

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